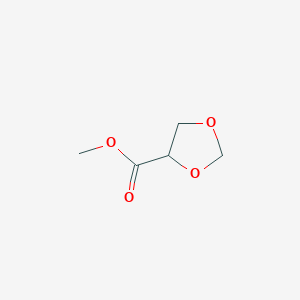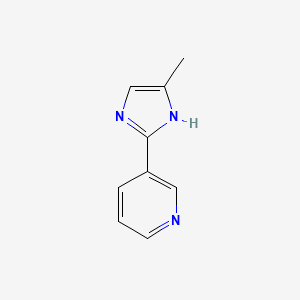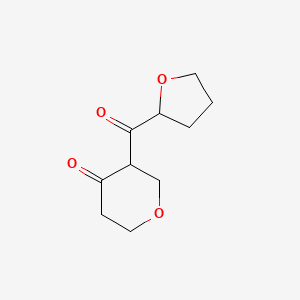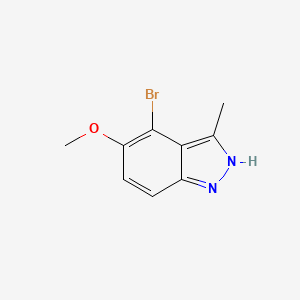![molecular formula C11H16O3 B13668363 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13668363.png)
1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene is an organic compound with the molecular formula C10H14O3 It is a derivative of benzene, featuring methoxy and methoxymethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxy-3-hydroxybenzene with 2-(methoxymethoxy)ethyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in dry ether.
Substitution: Halogenation using bromine (Br) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene exerts its effects involves interactions with specific molecular targets. The methoxy and methoxymethoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
1-Methoxy-3-methylbenzene: Similar structure but lacks the methoxymethoxy group.
1-Methoxy-2-(methoxymethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
Uniqueness: 1-Methoxy-3-[2-(methoxymethoxy)ethyl]benzene is unique due to the presence of both methoxy and methoxymethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications and interactions compared to its simpler analogs.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-methoxy-3-[2-(methoxymethoxy)ethyl]benzene |
InChI |
InChI=1S/C11H16O3/c1-12-9-14-7-6-10-4-3-5-11(8-10)13-2/h3-5,8H,6-7,9H2,1-2H3 |
InChI Key |
QVGXBUCHBRMNKV-UHFFFAOYSA-N |
Canonical SMILES |
COCOCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13668282.png)
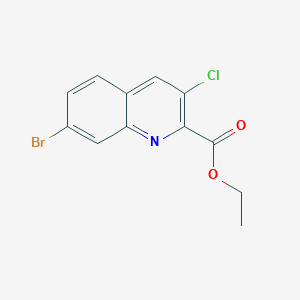

![tert-Butyl 3-(4-fluorobenzyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B13668295.png)
![[5-(Thiophen-2-YL)-1H-1,2,4-triazol-3-YL]methanol](/img/structure/B13668298.png)
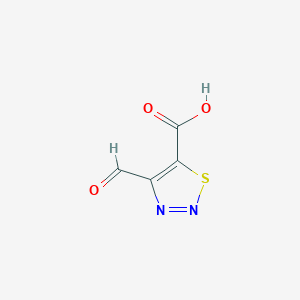

![N-[3-[(4-Aminobutyl)Cbz-amino]propyl]-3,4-bis(benzyloxy)benzamide Trifluoroacetate](/img/structure/B13668320.png)
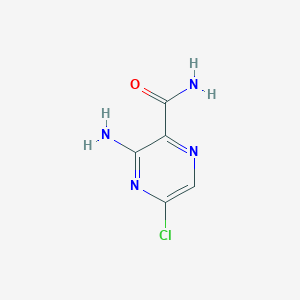
![6-Chloro-2,5-dimethylbenzo[d]thiazole](/img/structure/B13668332.png)
